molecular formula C14H14N2O3S B5642932 ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate

ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate

Cat. No. B5642932
M. Wt: 290.34 g/mol
InChI Key: FSCXMDIXYSNIOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate involves multiple steps, including the use of benzothiazole derivatives and ethyl bromocyanoacetate. These compounds undergo reactions in solvents like acetone under reflux conditions to yield novel compounds with good yields. The structures of these new compounds are confirmed through various spectroscopic methods including 1H NMR, 13C NMR, infrared, elemental analyses, and mass spectroscopy (Nassiri & Milani, 2020).

Molecular Structure Analysis

The molecular structure of ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate has been studied using spectroscopic techniques and X-ray diffraction. These studies provide insights into the electronic properties and thermal stability of the molecule. Density functional theory (DFT) calculations are used to complement experimental findings, showing the compound's stability and charge transfer characteristics (El Foujji et al., 2020).

Chemical Reactions and Properties

Ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate participates in heterocyclization reactions, leading to the formation of diverse derivatives with potential biological activities. These reactions are facilitated by various chemical reagents, indicating the compound's versatility in synthetic chemistry. The reactions yield thiophene, pyrazole, and coumarin derivatives, demonstrating the compound's reactivity and potential as a precursor for more complex molecules (Mohareb & Gamaan, 2018).

properties

IUPAC Name

ethyl 2-(2-benzamido-1,3-thiazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-19-12(17)8-11-9-20-14(15-11)16-13(18)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCXMDIXYSNIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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